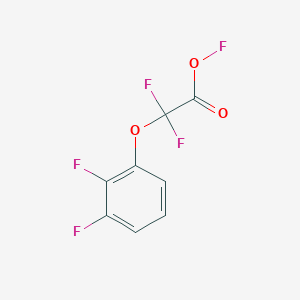
2-(2,3-Difluorophenoxy)-2,2-difluoroacetic acid fluoro ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Difluorophenoxy)-2,2-difluoroacetic acid fluoro ester is a fluorinated organic compound. Fluorinated compounds are known for their unique chemical properties, such as high thermal stability and resistance to degradation. These properties make them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Difluorophenoxy)-2,2-difluoroacetic acid fluoro ester typically involves the reaction of 2,3-difluorophenol with difluoroacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a consistent supply of the compound and allows for efficient scaling up of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,3-Difluorophenoxy)-2,2-difluoroacetic acid fluoro ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atoms in the compound can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
2-(2,3-Difluorophenoxy)-2,2-difluoroacetic acid fluoro ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s stability and resistance to degradation make it useful in biological studies, particularly in the development of fluorinated drugs.
Medicine: Fluorinated compounds are often used in pharmaceuticals due to their enhanced metabolic stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals and materials that require high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 2-(2,3-Difluorophenoxy)-2,2-difluoroacetic acid fluoro ester involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong bonds with various biological molecules, affecting their function and activity. This interaction can lead to changes in cellular pathways and processes, making the compound useful in drug development and other applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,3-Difluorophenoxy)acetic acid: This compound is similar in structure but lacks the additional fluorine atoms present in 2-(2,3-Difluorophenoxy)-2,2-difluoroacetic acid fluoro ester.
Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate: Another fluorinated compound with different functional groups and applications.
Uniqueness
This compound is unique due to its multiple fluorine atoms, which confer high thermal stability and resistance to degradation. These properties make it particularly valuable in applications where stability and durability are essential.
Propriétés
Formule moléculaire |
C8H3F5O3 |
|---|---|
Poids moléculaire |
242.10 g/mol |
Nom IUPAC |
fluoro 2-(2,3-difluorophenoxy)-2,2-difluoroacetate |
InChI |
InChI=1S/C8H3F5O3/c9-4-2-1-3-5(6(4)10)15-8(11,12)7(14)16-13/h1-3H |
Clé InChI |
WRHOCWIWRZBDTO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)F)OC(C(=O)OF)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


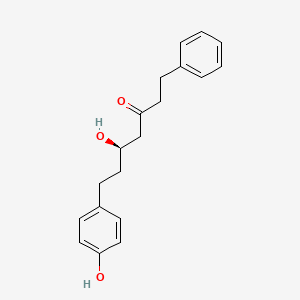
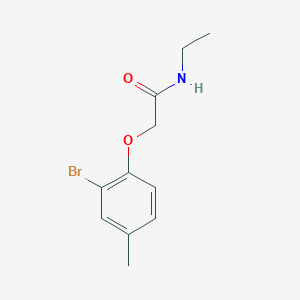
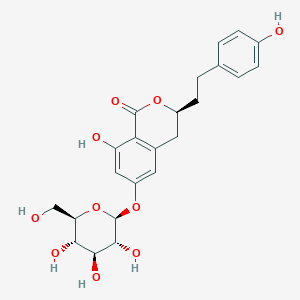
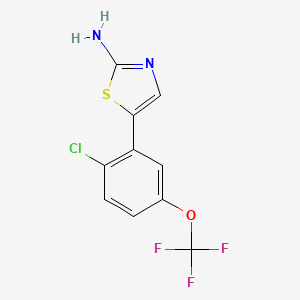


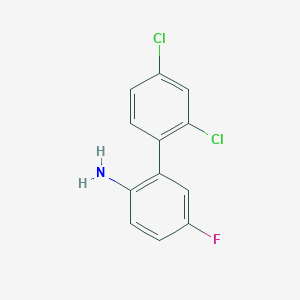
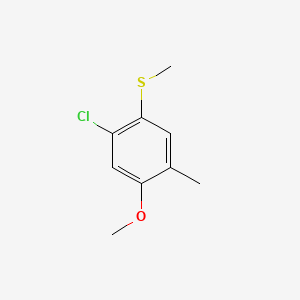

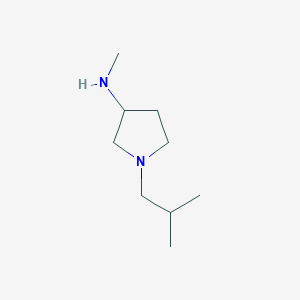
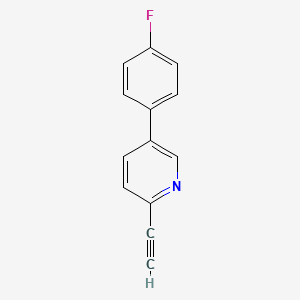
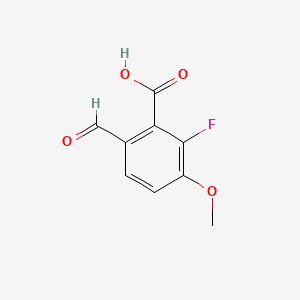
![10H-[1,4]Oxazino[4,3-a]benzimidazole](/img/structure/B14762634.png)
![2H-Phenanthro[9,10-d][1,3,2]dioxaphosphole](/img/structure/B14762640.png)
